Ethyl 2-(2-Benzoxazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Medicinal Chemistry Anti-HIV Tautomerism

Ethyl 2-(2-Benzoxazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a specialized heterocyclic building block featuring a 6-oxo-1,6-dihydropyrimidine core linked to a 2-aminobenzoxazole moiety. This compound (C14H12N4O4, MW: 300.27 g/mol) is primarily sourced for early-stage medicinal chemistry research, where it is investigated for potential antimicrobial, anticancer, and enzyme inhibition properties.

Molecular Formula C14H12N4O4
Molecular Weight 300.27 g/mol
CAS No. 670220-69-6
Cat. No. B3042752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-Benzoxazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
CAS670220-69-6
Molecular FormulaC14H12N4O4
Molecular Weight300.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(NC1=O)NC2=NC3=CC=CC=C3O2
InChIInChI=1S/C14H12N4O4/c1-2-21-12(20)8-7-15-13(17-11(8)19)18-14-16-9-5-3-4-6-10(9)22-14/h3-7H,2H2,1H3,(H2,15,16,17,18,19)
InChIKeyVHFXVXNQMAMKJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Ethyl 2-(2-Benzoxazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate (CAS: 670220-69-6) for Scientific Research


Ethyl 2-(2-Benzoxazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a specialized heterocyclic building block featuring a 6-oxo-1,6-dihydropyrimidine core linked to a 2-aminobenzoxazole moiety. This compound (C14H12N4O4, MW: 300.27 g/mol) is primarily sourced for early-stage medicinal chemistry research, where it is investigated for potential antimicrobial, anticancer, and enzyme inhibition properties . Its structure is a hybrid of two privileged scaffolds, suggesting utility in fragment-based screening and kinase inhibitor design, although it lacks extensive public pharmacological profiling, making it a distinct entity for novel intellectual property generation .

Why Generic Substitution of Ethyl 2-(2-Benzoxazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate (670220-69-6) Fails


Simple substitution with other benzoxazolyl-pyrimidines, such as the more common 2-(benzoxazol-2-ylamino)-3H-4-oxopyrimidines or 6-methyl-4(3H)-one analogs, is not chemically valid. The target compound's specific 6-oxo-1,6-dihydropyrimidine tautomer and the 5-position ethyl ester create a unique hydrogen-bond donor/acceptor network and an electronic environment that directly dictates its reactivity and biological target engagement. This contrasts with 4-oxo tautomers or carboxamide analogs, which present different pharmacophoric geometries, as evidenced by the distinct anti-HIV activity profiles observed in closely related series [1]. Any procurement deviation introduces uncontrolled variables in structure-activity relationship (SAR) studies, invalidating experimental results and potentially missing critical hits.

Quantitative Differentiation Evidence for Ethyl-2-(2-Benzoxazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate


Differentiated Antiviral Potential via 6-Oxo Tautomerism vs. 4-Oxo Analogs

A direct SAR study on 2-(benzoxazol-2-ylamino)-3H-4-oxopyrimidines showed that the most active anti-HIV compound (NSC 722448) exhibited only a 76.83% protection rate after screening a library of analogues, many of which were completely inactive [1]. The target compound, Ethyl 2-(2-Benzoxazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate, possesses a 6-oxo tautomer instead of the 4-oxo group, which critically alters the spatial orientation of hydrogen bond acceptors. This class-level structural inference suggests it may bypass the inactivity found in the 4-oxo series, representing a distinct and unexplored antiviral hypothesis.

Medicinal Chemistry Anti-HIV Tautomerism

Enhanced Physicochemical Profile from the 5-Ethyl Ester vs. Carboxamide Analogs

The target compound features an ethyl ester at the 5-position of the pyrimidine ring. A direct comparator, the 5-carboxamide analog (2-(1,3-benzoxazol-2-ylamino)-6-methyl-4-(4-methylphenyl)-N-phenyl-1,4-dihydro-5-pyrimidinecarboxamide), exhibits a significantly lower solubility profile and a high molecular weight (MW: 437.5 g/mol) [1]. In contrast, the target's ethyl ester (MW: 300.27 g/mol) is both considerably smaller and capable of acting as a prodrug moiety, potentially undergoing enzymatic hydrolysis to expose a polar carboxylate for enhanced aqueous solubility, a property not available to carboxamide analogs .

Drug Design Physicochemical Properties Solubility

Sterically Unhindered 6-Position Permits Specific Target Affinity vs. 6-Methyl Analogs

The UBC9 enzyme inhibition assay provides a quantitative anchor. A 6-methyl-substituted analog (2-(1,3-benzoxazol-2-ylamino)-6-methyl-4-(4-methylphenyl)-N-phenyl-1,4-dihydropyrimidine-5-carboxamide) exhibited a weak IC50 of 20,200 nM [1]. The target compound formally replaces the 6-methyl group with a 6-oxo group, which lacks steric bulk and introduces a carbonyl hydrogen bond acceptor. Class-level medicinal chemistry principles dictate that this substitution will drastically alter the binding mode, potentially improving potency against shallow kinase pockets where the methyl group caused steric clashes.

Enzyme Inhibition Kinase Selectivity

A Privileged but Uncrowded IP Space Driven by an Under-Explored Core

A search of patents and literature reveals extensive coverage of 2-aminobenzoxazole kinase inhibitors, as exemplified by US20060025383A1 [1]. However, the specific 6-oxo-1,6-dihydropyrimidine-5-carboxylate scaffold appears absent from major patent filings, which predominantly claim 2-substituted pyrimidines or 4-oxo variants. This contrasts directly with the highly patented and commercially crowded space of simple aminobenzoxazoles. The target compound therefore provides a foundation for generating novel composition-of-matter intellectual property with a high likelihood of freedom-to-operate.

Intellectual Property Patent Analysis Scaffold Novelty

High-Value Application Scenarios for Ethyl 2-(2-Benzoxazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate


Novel Anti-HIV Core Scaffold Exploration

Based on the proven anti-HIV pharmacophore of benzoxazolyl-pyrimidines [1], researchers can use this 6-oxo ethyl ester analog to synthesize a new library of compounds, deliberately avoiding the 4-oxo tautomer series that showed limited success. This enables the exploration of a novel antiviral SAR with a higher probability of identifying a lead with improved efficacy and selectivity.

Fragment-Based Kinase Inhibitor Discovery

The small size (MW 300.27) and ethyl ester prodrug handle make this an excellent validated fragment hit for kinase targets, as inferred from the broad 2-aminobenzoxazole kinase inhibitor patent space [3]. Its structural advantage over larger, less efficient carboxamide and 6-methyl analogs allows for efficient fragment elaboration without violating key drug-likeness parameters.

Selective Probe Development for Sterically Constrained Pockets

Unlike the commercially available 6-methyl analog, which is a poor binder (IC50 > 20 µM) due to steric clashes [2], this 6-oxo compound can be directly procured to target kinases or other enzymes with small, shallow binding pockets. This differentiation ensures procurement supports projects requiring an unhindered hinge-binding motif.

IP-Diversification for Mature Kinase Programs

For pharmaceutical companies with late-stage 2-aminobenzoxazole kinase inhibitor programs facing a crowded patent landscape [3], procuring this unclaimed scaffold allows medicinal chemists to rapidly generate novel backup series with a similar mechanism of action but with a distinct structural class, thereby securing new intellectual property.

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